Regioisomeric Specificity vs. 2-Chloro-6-fluoro Isomer
The target compound 6-Chloro-2-fluoro-3-methylphenylacetic acid (CAS 261762-93-0) is a specific regioisomer distinct from 2-Chloro-6-fluoro-3-methylphenylacetic acid (CAS 261762-92-9). While both share the molecular formula C9H8ClFO2 (MW 202.61), the positional exchange of chlorine and fluorine atoms between the 2- and 6-positions of the phenyl ring alters the electronic environment at the acetic acid moiety and the steric accessibility of the carboxylic acid group . This regioisomeric difference is critical when the compound serves as a building block for P2X4 antagonist aromatic sulfonamides, as the substitution pattern dictates the regiochemistry of subsequent coupling reactions and the final antagonist's three-dimensional pharmacophore orientation .
| Evidence Dimension | Substitution pattern (positional isomer identity) |
|---|---|
| Target Compound Data | 6-Chloro-2-fluoro-3-methyl substitution (CAS 261762-93-0; C9H8ClFO2; MW 202.61; InChIKey: WVPCYTGXJQYSCV-UHFFFAOYSA-N) |
| Comparator Or Baseline | 2-Chloro-6-fluoro-3-methylphenylacetic acid (CAS 261762-92-9; C9H8ClFO2; MW 202.61) |
| Quantified Difference | Positional exchange of Cl (from C6 to C2) and F (from C2 to C6); structural isomer with identical molecular formula and molecular weight but distinct connectivity |
| Conditions | Structural identity confirmed by InChIKey, SMILES, and CAS registry differentiation |
Why This Matters
For a procurement decision in P2X4 antagonist programs, ordering CAS 261762-92-9 instead of CAS 261762-93-0 introduces a different regioisomer that may fail to produce the intended sulfonamide coupling product or yield a final compound with altered P2X4 receptor binding, wasting synthetic effort and resources.
